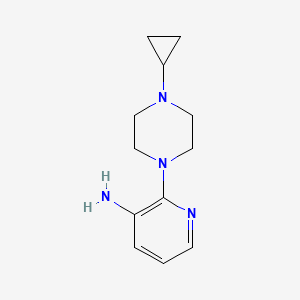

2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-11-2-1-5-14-12(11)16-8-6-15(7-9-16)10-3-4-10/h1-2,5,10H,3-4,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJRTPZBOLZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Piperazine-Containing Pyridines

The synthesis of N-arylpiperazine derivatives, including 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine, commonly employs the following approaches:

Nucleophilic Aromatic Substitution (SNAr) : Electron-deficient halogenated pyridines undergo substitution by piperazine derivatives to form N-arylpiperazines. For example, starting from 2-nitro-5-halopyridine, reaction with piperazine followed by reduction yields aminopyridinylpiperazines.

Pd-Catalyzed Buchwald–Hartwig Coupling : Palladium-catalyzed amination of aryl halides with piperazine or its derivatives is a robust method for forming C–N bonds. This method provides high yields and functional group tolerance, often used for preparing clinical or commercial scale compounds.

Cu-Catalyzed Ullmann–Goldberg Reaction : Copper-catalyzed coupling is an alternative to Pd catalysis, especially for electron-deficient aryl halides, providing access to N-arylpiperazines under milder or more cost-effective conditions.

Building the Piperazine Ring : In some cases, the piperazine ring is constructed from aniline derivatives and bis-(2-haloethyl)amine or diethanolamine, although this is less common for complex substituted piperazines due to scale-up challenges.

Specific Preparation of this compound

Starting Materials and Key Intermediates

Halogenated Pyridine Precursors : Typically, 2-chloro- or 2-bromo-3-aminopyridine derivatives are used as electrophilic partners.

4-Cyclopropylpiperazine : This key nucleophilic amine contains a cyclopropyl substituent on the piperazine nitrogen, which can be introduced via reductive amination or direct substitution on piperazine.

Synthetic Route Overview

A representative synthetic route involves:

Preparation of 4-Cyclopropylpiperazine : This can be achieved by reductive amination of piperazine with cyclopropanecarboxaldehyde or cyclopropanecarbonyl derivatives, followed by reduction with sodium triacetoxyborohydride or similar reducing agents.

Nucleophilic Aromatic Substitution on Pyridine : The halopyridine (e.g., 2-chloro-3-aminopyridine) is reacted with 4-cyclopropylpiperazine under basic conditions (e.g., Hunig’s base) in a suitable solvent like ethanol at elevated temperatures (around 80 °C) to afford this compound.

Purification : The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures to obtain the target compound in high purity.

Example Reaction Conditions and Yields

Research Findings and Practical Considerations

The SNAr reaction is favored due to the electron-deficient nature of the pyridine ring, facilitating nucleophilic attack by the secondary amine of 4-cyclopropylpiperazine.

The choice of base (e.g., Hunig’s base) and solvent (ethanol) is critical to balance nucleophilicity and solubility, optimizing reaction rates and yields.

Temperature control (around 80 °C) ensures efficient substitution without decomposition.

Purification by chromatography ensures removal of unreacted starting materials and side products, yielding analytically pure this compound suitable for further application.

The cyclopropyl substituent on piperazine enhances the compound’s steric and electronic properties, which can be crucial for biological activity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| SNAr substitution | Halopyridine + 4-cyclopropylpiperazine, base, heat | High yield, simple, scalable | Requires electron-deficient pyridine |

| Buchwald–Hartwig coupling | Pd catalyst, aryl halide + piperazine derivative | High selectivity, broad scope | Requires Pd catalyst, cost |

| Reductive amination (cyclopropyl group introduction) | Piperazine + cyclopropanecarboxaldehyde + reducing agent | Efficient cyclopropylation | Sensitive to reaction conditions |

| One-pot synthesis (related heterocycles) | Sequential condensation and cyclization | Streamlined, improved yield | Not directly reported for this compound |

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Medicinal Chemistry

- Neurological Disorders : Due to its structural similarity to acetylcholine, 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine is being investigated for potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia. It may modulate acetylcholine receptors, influencing cognitive functions and mood regulation.

Antimicrobial Activity

- Antitubercular Properties : Research has indicated that related compounds exhibit significant activity against Mycobacterium tuberculosis. Studies suggest that this compound may also possess similar antimicrobial properties, making it a candidate for further investigation in the treatment of tuberculosis.

Cancer Research

- Targeting Kinases : The compound's derivatives have been studied for their potential to inhibit kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GIST). These mutations are critical drivers of several cancers, making compounds that can inhibit these pathways valuable for therapeutic development .

Data Tables

| Application Area | Details |

|---|---|

| Neurological Disorders | Potential modulation of acetylcholine receptors; implications for Alzheimer’s and schizophrenia. |

| Antimicrobial Activity | Investigated for anti-tubercular effects against Mycobacterium tuberculosis. |

| Cancer Research | Potential inhibitor of c-KIT mutations; relevant in GIST treatment strategies. |

Case Study 1: Antimicrobial Activity

A study conducted on piperazine derivatives, including this compound, demonstrated significant inhibition of Mycobacterium tuberculosis strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 2: Neurological Effects

In vitro studies have shown that this compound can enhance neurotransmitter release in neuronal cultures, suggesting its potential use as a cognitive enhancer. Animal models further confirmed improvements in memory retention and learning behaviors when administered the compound.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Pyridinamines

Example Compounds :

- N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():

- 4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine (): Structural Difference: Replaces the piperazine-cyclopropyl group with a phenoxy and propargyloxybenzyl moiety. Functional Impact: The alkyne group enables "click chemistry" for targeted drug delivery, a feature absent in the target compound .

Thieno[2,3-b]pyridin-3-amine Derivatives

Example Compounds :

- 2-(Butylsulfinyl)-4-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)-6-(thiazol-2-yl)thieno[2,3-b]pyridin-3-amine (12s) (): Structural Difference: Contains a thienopyridine scaffold with sulfinyl and thiazolyl substituents. Functional Impact: Demonstrated inhibitory activity against 15-prostaglandin dehydrogenase (15-PGDH), a therapeutic target for tissue repair. The sulfinyl group enhances solubility compared to the target compound’s piperazine .

- 2-(Butylthio)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine (13a) (): Structural Difference: Substituted with phenyl and thiophene groups. Functional Impact: The thioether linkage may reduce oxidative stability relative to the sulfinyl or amine groups in other analogs .

Pyrazole- and Imidazole-Containing Analogs

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine, a compound that belongs to the class of piperazine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropylpiperazine moiety, which is significant for its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its role as a histamine H3 receptor antagonist , which is crucial for modulating neurotransmission in the central nervous system. This antagonistic action can potentially lead to therapeutic effects in conditions such as cognitive disorders and obesity management .

Pharmacological Effects

- CNS Activity : As a histamine H3 receptor antagonist, this compound may enhance cognitive functions and has implications in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Research indicates that related pyridine derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes, suggesting potential applications in inflammatory diseases .

In Vitro Studies

In vitro evaluations have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated its ability to suppress COX-2 activity significantly, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Study 1: Histamine H3 Receptor Antagonism

A study investigated the compound's effectiveness as a histamine H3 receptor antagonist. The results indicated significant binding affinity, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases. The mechanism involves blocking the receptor, thereby increasing the release of neurotransmitters like acetylcholine and norepinephrine .

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of similar pyridine derivatives. The study reported that compounds with structural similarities to this compound exhibited potent inhibition of COX-2 with IC50 values around 0.04 µmol, indicating strong anti-inflammatory potential .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Histamine H3 receptor antagonist |

| 2-(4-Isopropylpiperazin-1-yl)pyrimidin-5-amine | Structure | Anti-inflammatory effects |

| 5-(4-Chlorophenyl)-2-(4-isopropylpiperazin) | Structure | Kinase inhibition |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling a pyridine derivative with a cyclopropylpiperazine moiety. For example, copper-catalyzed Ullmann-type coupling (e.g., using CuBr) under mild conditions (35°C, 48 hours) in polar aprotic solvents like DMSO can yield the target compound. Optimization strategies include:

- Catalyst selection : Copper(I) bromide enhances coupling efficiency compared to other copper salts .

- Base choice : Cs₂CO₃ improves deprotonation and reaction kinetics .

- Solvent effects : DMSO facilitates solubility of aromatic intermediates, though ethanol/water mixtures may reduce side reactions .

Typical yields range from 17–25%, but purification via gradient chromatography (e.g., 0–100% EtOAc/hexane) is critical for isolating the product .

Basic: What spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyridin-3-amine protons (δ 6.8–8.6 ppm) and cyclopropyl protons (δ 0.3–1.1 ppm). The piperazine ring shows characteristic splitting patterns (e.g., td, J = 13.5 Hz) .

- HRMS (ESI+) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for core structures) with <5 ppm error .

- IR spectroscopy : Detect NH stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituent variations on the piperazine ring) influence biological activity, such as HIF-1 inhibition?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Cyclopropyl group : Enhances metabolic stability compared to bulkier substituents (e.g., methyl groups) .

- Piperazine positioning : Stereochemistry (e.g., 1R,4R vs. 1S,4S configurations) impacts binding to HIF-1α, as shown in analogs like BAY87-2243 (IC₅₀ = 3 nM) .

- Pyridine substitution : Electron-withdrawing groups (e.g., trifluoromethoxy) improve potency by ~10-fold in cellular assays .

Experimental Design : Synthesize analogs via stepwise functionalization (e.g., alkylation of piperazine) and evaluate using hypoxia-responsive element (HRE) luciferase assays .

Advanced: How can researchers resolve contradictions in NMR data arising from stereoisomerism or dynamic effects?

Methodological Answer:

- Variable-temperature NMR : Identify coalescence points for dynamic processes (e.g., piperazine ring inversion) .

- Chiral derivatization : Use Mosher’s acid to resolve enantiomers in diastereomeric mixtures .

- 2D NMR (COSY, NOESY) : Assign stereochemistry by correlating cross-peaks between cyclopropyl and piperazine protons .

Advanced: What strategies are recommended for assessing the compound’s stability under physiological or storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-MS .

- Long-term storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Lyophilization in amber vials minimizes photodegradation .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >150°C for crystalline forms) .

Advanced: How can researchers design experiments to address discrepancies in biological assay results across different studies?

Methodological Answer:

- Standardize assay conditions : Use identical cell lines (e.g., HEK293T for HIF-1) and normalize to housekeeping genes (e.g., β-actin) .

- Control for off-target effects : Include inhibitors of related pathways (e.g., mTOR or PI3K) to isolate HIF-1-specific activity .

- Dose-response validation : Perform triplicate experiments with ≥10 concentration points to calculate robust IC₅₀ values .

Advanced: What computational methods support the rational design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to HIF-1α (PDB: 1H2M) and prioritize substituents with favorable ΔG values .

- ADMET prediction (SwissADME) : Optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity with in vivo half-life .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Separate polar impurities using DCM/water phases .

- Flash chromatography : Use silica gel with EtOAc/hexane gradients (0–100%) for baseline separation .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to obtain high-purity crystals (mp 104–107°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.